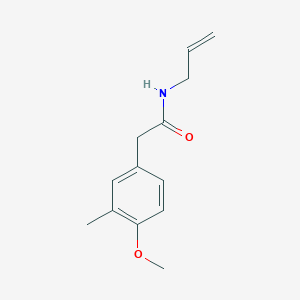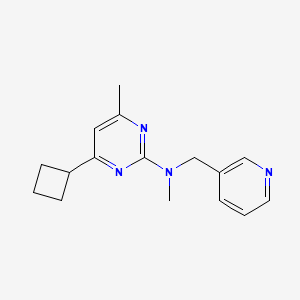
N-allyl-2-(4-methoxy-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(4-methoxy-3-methylphenyl)acetamide, also known as AMA-1, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of arylacetamides, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-allyl-2-(4-methoxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and acetylcholine. It has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function and motivation. Additionally, it has been shown to increase the activity of acetylcholine in the hippocampus, which is associated with learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the activity of acetylcholine in the hippocampus, which is associated with learning and memory. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-allyl-2-(4-methoxy-3-methylphenyl)acetamide in lab experiments is its ability to modulate the activity of neurotransmitters in the brain. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic at high doses, and its long-term effects on the brain and other organs are not fully understood.
Orientations Futures
There are several future directions for research on N-allyl-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases. Further research is needed to determine its safety and efficacy in humans. Additionally, there is interest in studying its potential as a treatment for psychiatric disorders such as anxiety and depression. Finally, there is interest in developing new arylacetamide compounds with improved pharmacological properties based on the structure of this compound.
Méthodes De Synthèse
The synthesis of N-allyl-2-(4-methoxy-3-methylphenyl)acetamide involves the reaction of 4-methoxy-3-methylbenzylamine with allyl bromide and acetic anhydride. The resulting product is then purified through recrystallization. This synthesis method has been described in detail in the literature and has been successfully replicated by various research groups.
Applications De Recherche Scientifique
N-allyl-2-(4-methoxy-3-methylphenyl)acetamide has been studied for its potential pharmacological properties, including its ability to modulate the activity of neurotransmitters in the brain. It has been shown to have anxiolytic, nootropic, and anticonvulsant effects in animal models. Additionally, it has been studied for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-7-14-13(15)9-11-5-6-12(16-3)10(2)8-11/h4-6,8H,1,7,9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZXMQBGLNEVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5463320.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)


![(2R)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5463360.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5463363.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B5463385.png)
![2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5463388.png)
![(1R*,2R*,6S*,7S*)-4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463399.png)
![2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463406.png)
![5-benzyl 1-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B5463411.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B5463415.png)


